molecular formula C8H20O5P2S2<br>(C2H5O)2P(S)OP(S)(OC2H5)2<br>C8H20O5P2S2 B124356 Sulfotep CAS No. 3689-24-5

Sulfotep

Cat. No. B124356
CAS RN: 3689-24-5
M. Wt: 322.3 g/mol
InChI Key: XIUROWKZWPIAIB-UHFFFAOYSA-N
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Description

Sulfotep, also known as tetraethyldithiopyrophosphate (TEDP), is a pesticide commonly used in greenhouses as a fumigant . It belongs to the organophosphate class of chemicals and has the molecular formula C8H20O5P2S2 .


Synthesis Analysis

Sulfotep is synthesized by a reaction of tetraethyl pyrophosphate (TEPP) with sulfur . TEPP itself was first synthesized by Wladimir Moschnin and Philippe de Clermont in 1854 . TEPP is made by a reaction of diethyl chlorophosphate with water to substitute the chloro group with a hydroxyl group .


Molecular Structure Analysis

The molecular weight of Sulfotep is 322.319 g/mol . The structure of Sulfotep includes two phosphorus atoms, each bonded to an oxygen atom and a sulfur atom. The sulfur atoms are further bonded to two ethyl groups .


Chemical Reactions Analysis

The synthesis of Sulfotep involves the reaction of tetraethyl pyrophosphate (TEPP) with sulfur . An alternative route can be a reaction of diethyl chlorothiophosphate and water in a mixture of Na3CO3 .


Physical And Chemical Properties Analysis

Sulfotep is a pale yellow liquid with a garlic-like odor . It has a density of 1.196 g/cm3, a boiling point of 136 to 139 °C at 2 mm Hg, and a solubility in water of 30 mg/L . Its vapor pressure is 0.0002 mmHg at 20°C .

Scientific Research Applications

Sulfotep in Electrochemistry

Sulfotep, a sulfur-containing compound, finds application in electrochemistry. Sulfone-based electrolytes have been investigated for lithium-ion cells using high-voltage electrodes. These electrolytes, including sulfone derivatives like tetramethyl sulfone, show promise in batteries for high-energy density applications like electric vehicles. Their compatibility with safer and stable anode materials enhances their electrochemical performance, highlighting the potential of sulfotep derivatives in advanced energy storage technologies (Abouimrane, Belharouak, & Amine, 2009).

Sulfotep in Proteomics

Sulfotep and its derivatives play a crucial role in proteomics. They have been used to develop chemical probes for enzyme classes lacking affinity labels. For instance, a library of probes bearing a sulfonate ester chemotype, which includes sulfotep derivatives, facilitated the activity-based profiling of various enzyme families. This approach helps in identifying enzymes associated with specific diseases or pathological states, underscoring the utility of sulfotep in cutting-edge biomedical research (Adam, Sorensen, & Cravatt, 2002).

Sulfotep in Materials Science

Sulfur, a key element in sulfotep, is central to modern materials science research. Sulfur-based reactions and compounds, such as sulfotep derivatives, are being explored for developing materials with unique optical, mechanical, and biological properties. This research spans improving energy efficiency, environmentally friendly utilization of refinery by-products, and developing novel polymers and biomaterials (Boyd, 2016).

Sulfotep in Environmental Studies

Studies on sulfotep also extend to environmental sciences. Research has focused on the stability of chlorpyrifos formulations containing sulfotep, especially under different environmental conditions like temperature and UV exposure. Such studies are crucial for understanding the behavior and impact of these compounds in the environment, which is essential for developing strategies for pollution control and environmental protection (Shalaby, Oriby, Abdel Alieem Abdel Rahman, & Shalaby, 2021).

Safety And Hazards

Sulfotep is classified as a poison . It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . The permissible exposure limit is 0.2 mg/m3 .

Future Directions

Sulfotep was first commercially launched by Bayer in 1946 . The Environmental Protection Agency made plans in 1999 to stop production of it by September 30, 2002, and to outlaw the use and distribution of products containing it by September 30, 2004 .

properties

IUPAC Name

diethoxyphosphinothioyloxy-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3
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InChI Key

XIUROWKZWPIAIB-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OP(=S)(OCC)OCC
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Molecular Formula

C8H20O5P2S2, Array
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DSSTOX Substance ID

DTXSID7024328
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Molecular Weight

322.3 g/mol
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Physical Description

Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow liquid with a garlic-like odor; [NIOSH], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow liquid with a garlic-like odor., Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.]
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Boiling Point

277 to 282 °F at 2 mmHg (EPA, 1998), 136-139 °C @ 2 mm Hg, at 0.2666kPa: 136-139 °C, 277-282 °F at 2 mmHg, Decomposes
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Flash Point

Not combustible (EPA, 1998)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible in n-hexane, dichloromethane, 2-propanol, toluene, Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether., Sol in water, 30 mg/l @ 20 °C, Solubility in water: none, 0.0007%
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Density

1.196 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.196 @ 25 °C/4 °C, Relative density (water = 1): 1.2, 1.196 (at 77 °F), (77 °F): 1.20
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Vapor Pressure

0.00017 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 1.05X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.0226, 0.0002 mmHg
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Mechanism of Action

/DITHIONE/ ... IS ABOUT HALF AS TOXIC AS PARATHION ACUTELY ... ITS PRINCIPAL TOXIC EFFECT IS CHOLINESTERASE INHIBITION., Cholinesterase inhibitor
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion.
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Product Name

Sulfotep

Color/Form

COLORLESS OIL, Pale yellow mobile liquid

CAS RN

3689-24-5
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SULFOTEP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TETRAETHYL DITHIOPYROPHOSPHATE (TEDP)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/362
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thiopyrophosphoric acid, tetraethyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/XN42C1D8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
DT WILLIAMS, HV DENLEY… - American Industrial …, 1980 - Taylor & Francis
… was stopped to conserve heat, the Sulfotep air levels exceeded the threshold limit … Sulfotep air levels. It is recommended, therefore, that ventilation of a greenhouse following Sulfotep …
Number of citations: 20 www.tandfonline.com
AA Shalaby, AS Oriby, TAA Abdel Rahman… - Egyptian Journal of …, 2021 - journals.ekb.eg
GLC determined the presence of sulfotep, a toxic contaminant in chlorpyrifos formulations (… of chlorpyrifos ai and sulfotep content of the formed products. The levels of sulfotep in Tak and …
Number of citations: 5 journals.ekb.eg
M Płonka, S Walorczyk, M Miszczyk… - … Science and Health …, 2016 - Taylor & Francis
An analytical method for simultaneous determination of the active substance (chlorpyrifos) and its relevant impurity (sulfotep) in commercial pesticide formulations has been developed …
Number of citations: 18 www.tandfonline.com
IH Williams - Journal of Environmental Science & Health Part B, 1978 - Taylor & Francis
… Although the smoke fumigators contained slightly more nicotine than sulfotep (\hg vs II g), … sulfotep. From then on the rate of dissipation of nicotine was slightly less than that of sulfotep. …
Number of citations: 9 www.tandfonline.com
SJ Wood, RH Osborne - Pesticide science, 1991 - Wiley Online Library
… sulfotep caused further antagonism of the action of proctolin. The results suggest that sulfotep … This leads to enhanced tissue contractility which masks the antagonistic effect of sulfotep …
Number of citations: 6 onlinelibrary.wiley.com
SA Tjosvold, AD Ali - Thrips Biology and Management, 1995 - Springer
… Our goal was to test the efficacy of naled and sulfotep fumigation for controlling WFT in … goal of complete thrips kill, sulfotep fumigation was tried. A sulfotep treatment dose of more than …
Number of citations: 1 link.springer.com
V Mahdavi, A Heidari - Applied Entomology and Phytopathology, 2021 - jaenph.areeo.ac.ir
… as well as the amount of its two important impurities sulfotep and 3, 5, 6-trichloropyridinol (TCP… In 9.7% of the samples the amount of sulfotep was higher than the value recommended by …
Number of citations: 7 jaenph.areeo.ac.ir
QIN Shu, Q Xiong-wu, W Xia, W Jing, MA Li-ping - 农药学学报, 2009 - nyxxb.cn
… rates for sulfotep at 50℃ after 5 days under pH 5,7,9 were over 86%. Sulfotep was subject to be hydrolyzed faster than triazophos. Hydrolysis rates for triazophos and sulfotep were …
Number of citations: 1 www.nyxxb.cn
W Lu, P Hui, L Ming - Plant Diseases and Pests, 2014 - search.proquest.com
The objective of this paper is to prepare standard work solution of three pesticides used in the intermediate check of gas chromatograph and evaluate the uncertainty of solution. In view …
Number of citations: 3 search.proquest.com
MHM Ahmed, IS Ahmed, MA Saleh, II Ismail - J Appl Sci Res, 2010 - journals.ekb.eg
… We found that the formation of sulfotep was not affected by storage at 54 oC and 72 oC and that for the three manufactured sources of chlorpyrifos I, II and III, and also sulfotep formation …
Number of citations: 4 journals.ekb.eg

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